Lacto-N-biose I is primarily derived from human milk and is classified as a type of oligosaccharide. Its synthesis can occur through enzymatic pathways utilizing various substrates, including lactose and starch. The compound falls under the broader category of glycan structures, which are vital for numerous biological functions, including cell signaling and immune responses.
The synthesis of Lacto-N-biose I can be achieved through various enzymatic methods. Recent advancements have focused on developing efficient multi-enzyme systems that utilize readily available substrates.
Lacto-N-biose I has a molecular formula of C₁₂H₂₁N₁₁O₁₁. The structure consists of:
The molecular weight is approximately 339.3 g/mol. Structural analyses often employ techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.
Lacto-N-biose I participates in several chemical reactions, primarily involving glycosylation processes where it acts as a donor or acceptor in the formation of glycosidic bonds. Key reactions include:
These reactions are critical for understanding both the biosynthesis and degradation pathways relevant to oligosaccharides in biological systems.
The mechanism by which Lacto-N-biose I exerts its effects primarily revolves around its role as a prebiotic. It selectively promotes the growth of beneficial gut bacteria, particularly bifidobacteria, by:
Studies have shown that Lacto-N-biose I can influence the composition of gut microbiota, leading to improved health outcomes in infants consuming human milk .
Lacto-N-biose I exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography are often employed to assess purity and concentration during synthesis.
Lacto-N-biose I has several scientific applications:
The ongoing research into Lacto-N-biose I continues to uncover new applications and benefits, particularly in enhancing infant health through improved formulations that support gut microbiota development .
Lacto-N-biose I (LNB) is chemically defined as β-D-galactopyranosyl-(1→3)-N-acetyl-D-glucosamine, representing a type-1 disaccharide unit. Its molecular formula is C₁₄H₂₅NO₁₁, with a molecular mass of 383.35 g/mol [6] [7]. The anomeric configuration features a β(1→3) glycosidic bond linking the galactose (Gal) residue at its reducing end to the N-acetylglucosamine (GlcNAc) moiety’s third carbon position [3] [5]. This bond orientation critically determines LNB’s three-dimensional conformation and its recognition by enzymes and lectins.
Crystallographic studies reveal that the galactose and GlcNAc rings adopt standard ⁴C₁ chair conformations. The glycosidic torsion angles (Φ, Ψ) vary significantly across protein complexes, reflecting adaptability in binding interactions [1] [3]. Unlike its isomeric counterpart N-acetyllactosamine (Galβ1-4GlcNAc; type-2), LNB’s β1-3 linkage confers distinct biochemical stability and specificity. It degrades readily under neutral pH heating conditions, posing challenges for industrial processing [4] [6].
Table 1: Structural Properties of Lacto-N-Biose I
Property | Value/Description |
---|---|
Systematic Name | 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-glucopyranose |
CAS Registry Numbers | 50787-09-2; 75598-07-1 |
Molecular Formula | C₁₄H₂₅NO₁₁ |
Molecular Weight | 383.35 g/mol |
Glycosidic Bond | β(1→3) |
IUPAC Name | 4-O-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]-2-acetamido-2-deoxy-D-glucose |
Solubility in Water | ≥125 mg/mL (326.07 mM) |
LNB serves as the reducing-end disaccharide backbone for the lacto-series of human milk oligosaccharides (HMOs). Over 80% of major HMOs incorporate LNB, including:
These structures constitute 12–24 g/L of human milk and exhibit type-1 predominance—a hallmark distinguishing human milk from non-human mammals [1] [2]. The LNB moiety’s exposure at the non-reducing terminus enables its recognition by bifidobacterial transporters and enzymes, initiating HMO catabolism.
Metabolic studies confirm LNB as the key "bifidus factor" in HMOs. Infant gut-associated Bifidobacterium strains (B. longum, B. infantis, B. bifidum) express dedicated pathways for LNB assimilation:
This pathway enables bifidobacteria to utilize LNB as a primary carbon source, explaining their dominance (≥90%) in breastfed infant microbiomes [4] [6]. In vitro assays show that among 47 Bifidobacterium strains, 89% efficiently ferment LNB but not structurally similar disaccharides [4].
Table 2: Lacto-N-Biose I-Containing Human Milk Oligosaccharides
Oligosaccharide | Structure | Relative Abundance |
---|---|---|
Lacto-N-tetraose (LNT) | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Major core structure |
Lacto-N-fucopentaose I | Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 15–20% of total HMOs |
Lactodifucotetraose I | Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc | Minor fucosylated form |
Lacto-N-neotetraose | Galβ1-4GlcNAcβ1-3Galβ1-4Glc (Type II; comparator) | Absent in human milk |
The predominance of LNB-based type-1 HMOs is an evolutionary adaptation exclusive to humans. Non-human mammalian milk oligosaccharides—including those of chimpanzees, bonobos, and orangutans—exclusively or predominantly contain type-2 (Galβ1-4GlcNAc) units [1] [2]. This divergence suggests positive selection for type-1 structures during hominin evolution.
A biochemical hypothesis explains this shift:
The human-specific emphasis on type-1 structures likely conferred selective advantages:
Table 3: Evolutionary Trajectory of Milk Saccharides
Evolutionary Stage | Dominant Saccharides | Key Features |
---|---|---|
Pre-α-lactalbumin | Protein/Fat; No lactose | Lysozyme present; No oligosaccharides |
Early α-lactalbumin | Oligosaccharides > Lactose | Type-1 structures emerge; Prebiotic/anti-infection roles |
Eutherian Radiation | Lactose > Oligosaccharides | Lactose as energy source; Type-2 dominance (non-primates) |
Hominin Evolution | Lactose + Type-1 HMOs (Humans) | Exclusive LNB predominance; Symbiotic bifidobacteria |
This biochemical innovation underscores co-evolution between human milk glycosylation and infant gut microbiota, positioning LNB as a critical factor in neonatal immune and metabolic development.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0